1,2-Bis(4-methylphenyl)hydrazine
Overview
Description
1,2-Bis(4-methylphenyl)hydrazine: is an organic compound with the molecular formula C14H16N2 . It is a derivative of hydrazine, where two 4-methylphenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Scientific Research Applications
1,2-Bis(4-methylphenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and substituted hydrazines.
Medicine: It is being investigated for its potential antileishmanial and antimalarial activities.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylphenyl)hydrazine can be synthesized through the reduction of 1,2-bis(4-methylphenyl)diazene using hydrazine hydrate. The reaction typically involves the following steps:
Oxidative Dehydrogenation: 2-bromo-4-methylaniline is oxidized using manganese(IV) oxide to form 1,2-bis(2-bromo-4-methylphenyl)diazene.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Mechanism of Action
The mechanism of action of 1,2-bis(4-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. In biological systems, it can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,2-Bis(2-bromo-4-methylphenyl)hydrazine
- 1,2-Bis(4-chlorophenyl)hydrazine
- 1,2-Bis(4-nitrophenyl)hydrazine
Comparison: 1,2-Bis(4-methylphenyl)hydrazine is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents (e.g., bromine, chlorine, nitro groups), it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1,2-bis(4-methylphenyl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKNJUDRORQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NNC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980014 | |
Record name | 1,2-Bis(4-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-47-8 | |
Record name | NSC86544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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